molecular formula C11H15ClNO4PS B1665667 O-(2-Chloro-4-nitrophenyl) O-isopropyl ethylphosphonothioate CAS No. 328-04-1

O-(2-Chloro-4-nitrophenyl) O-isopropyl ethylphosphonothioate

Cat. No.: B1665667
CAS No.: 328-04-1
M. Wt: 323.73 g/mol
InChI Key: QINWTFKFPMRNJP-UHFFFAOYSA-N
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Scientific Research Applications

OMS405 has several scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of OMS405 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. general methods for synthesizing PPARγ agonists typically involve the use of organic solvents, catalysts, and reagents under specific temperature and pressure conditions .

Industrial Production Methods

Industrial production of OMS405 would likely involve large-scale synthesis using automated systems to ensure consistency and purity. This process would include stringent quality control measures to monitor the identity, purity, strength, and sterility of the compound .

Chemical Reactions Analysis

Types of Reactions

OMS405 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of OMS405 may result in the formation of oxidized derivatives, while reduction may yield reduced forms of the compound .

Mechanism of Action

OMS405 exerts its effects by activating the peroxisome proliferator-activated receptor gamma (PPARγ). This receptor is a nuclear hormone receptor that regulates the expression of genes involved in glucose and lipid metabolism, inflammation, and cell differentiation. By binding to PPARγ, OMS405 modulates these pathways, leading to its therapeutic effects in addiction treatment .

Comparison with Similar Compounds

Similar Compounds

    Rosiglitazone: Another PPARγ agonist used to treat type 2 diabetes.

    Pioglitazone: A PPARγ agonist with similar applications in diabetes treatment.

Uniqueness of OMS405

OMS405 is unique in its specific application for treating addiction to substances of abuse. Unlike other PPARγ agonists primarily used for metabolic disorders, OMS405 targets the neurological pathways involved in addiction, making it a promising candidate for this specific therapeutic area .

Properties

328-04-1

Molecular Formula

C11H15ClNO4PS

Molecular Weight

323.73 g/mol

IUPAC Name

(2-chloro-4-nitrophenoxy)-ethyl-propan-2-yloxy-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C11H15ClNO4PS/c1-4-18(19,16-8(2)3)17-11-6-5-9(13(14)15)7-10(11)12/h5-8H,4H2,1-3H3

InChI Key

QINWTFKFPMRNJP-UHFFFAOYSA-N

SMILES

CCP(=S)(OC1=C(C=C(C=C1)[N+](=O)[O-])Cl)OC(C)C

Canonical SMILES

CCP(=S)(OC1=C(C=C(C=C1)[N+](=O)[O-])Cl)OC(C)C

Appearance

Solid powder

328-04-1

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AI 3-25755;  AI-3-25755;  AI3-25755

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
O-(2-Chloro-4-nitrophenyl) O-isopropyl ethylphosphonothioate
Reactant of Route 2
O-(2-Chloro-4-nitrophenyl) O-isopropyl ethylphosphonothioate
Reactant of Route 3
O-(2-Chloro-4-nitrophenyl) O-isopropyl ethylphosphonothioate
Reactant of Route 4
O-(2-Chloro-4-nitrophenyl) O-isopropyl ethylphosphonothioate
Reactant of Route 5
O-(2-Chloro-4-nitrophenyl) O-isopropyl ethylphosphonothioate
Reactant of Route 6
Reactant of Route 6
O-(2-Chloro-4-nitrophenyl) O-isopropyl ethylphosphonothioate

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